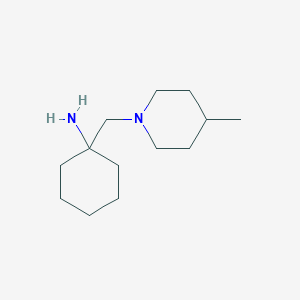

1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine

Descripción

BenchChem offers high-quality 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-[(4-methylpiperidin-1-yl)methyl]cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2/c1-12-5-9-15(10-6-12)11-13(14)7-3-2-4-8-13/h12H,2-11,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGWXTVZGKKBMPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2(CCCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Synthetic Methodology of 1-[(4-Methylpiperidin-1-yl)methyl]cyclohexan-1-amine: A Technical Guide

Executive Summary

The compound 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine (IUPAC: 1-[(4-methylpiperidin-1-yl)methyl]cyclohexan-1-amine) is a sterically hindered, 1,1-disubstituted cycloaliphatic diamine. Molecules possessing this specific spatial arrangement—a primary amine separated from a basic tertiary nitrogen by a single methylene bridge on a rigid cyclohexane scaffold—are highly prized in medicinal chemistry. They frequently serve as privileged pharmacophores for central nervous system (CNS) targets, including NMDA receptors, monoamine transporters, and κ -opioid receptors.

This whitepaper provides an in-depth analysis of its structural properties and details a highly robust, self-validating synthetic methodology designed to overcome the severe steric hindrance inherent to its fully substituted C1 quaternary center.

Structural Elucidation and Conformational Dynamics

The core architecture of 1-[(4-methylpiperidin-1-yl)methyl]cyclohexan-1-amine consists of a cyclohexane ring bearing two substituents at the C1 position: a primary amine ( −NH2 ) and a (4-methylpiperidin-1-yl)methyl group.

From a stereochemical and conformational perspective, the cyclohexane ring strongly prefers the chair conformation. The bulky (4-methylpiperidin-1-yl)methyl substituent exerts significant A-value strain if placed in the axial position. Consequently, the molecule dynamically locks into a conformation where the piperidinyl-methyl group occupies the equatorial position to minimize 1,3-diaxial interactions, forcing the smaller primary amine into the axial position. This specific spatial orientation is critical for target protein binding, as it projects the basic nitrogens at a precisely defined vector angle.

Physicochemical Properties

To facilitate formulation and analytical tracking during drug development, the predicted physicochemical parameters of the target compound are summarized below.

| Property | Value |

| IUPAC Name | 1-[(4-methylpiperidin-1-yl)methyl]cyclohexan-1-amine |

| Molecular Formula | C13H26N2 |

| Molecular Weight | 210.36 g/mol |

| Exact Mass | 210.2096 Da |

| Predicted XLogP3 | 2.5 - 2.8 |

| Hydrogen Bond Donors | 1 (Primary amine group) |

| Hydrogen Bond Acceptors | 2 (Primary and tertiary nitrogens) |

| Topological Polar Surface Area (TPSA) | 29.3 Ų |

| Predicted Physical State | Viscous pale-yellow oil to low-melting solid |

Synthetic Methodology: The Epoxide-Ritter Route

Synthesizing 1,1-disubstituted cyclohexylamines is notoriously difficult due to the extreme steric shielding at the C1 carbon. Direct nucleophilic substitution ( SN2 ) to install an amine at a tertiary carbon is quantum-mechanically forbidden. While Strecker-type reductive amination is a common approach for simple aminocyclohexanes (1)[1], building the specific methylene-bridged piperidine system requires a more surgical approach.

We employ a four-step Corey-Chaykovsky / Ritter Reaction sequence. The causality behind this route is rooted in thermodynamic control: we first build the carbon framework via an epoxide, open it with the piperidine nucleophile, and then use the strongly acidic conditions of the Ritter reaction to generate a stable tertiary carbocation, which is easily trapped by a nitrile (2)[2].

Step-by-Step Experimental Protocol

Step 1: Corey-Chaykovsky Epoxidation

-

Procedure: To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMSO at room temperature, add trimethylsulfoxonium iodide (1.2 eq) portion-wise. Stir until hydrogen evolution ceases (yielding the sulfur ylide). Add cyclohexanone (1.0 eq) dropwise. Stir for 2 hours at 50°C.

-

Causality: The sulfur ylide attacks the cyclohexanone carbonyl, followed by intramolecular displacement of DMSO, perfectly installing the one-carbon methylene bridge as an oxirane ring (1-oxaspiro[2.5]octane).

-

Self-Validation (IPC): Monitor via TLC (Hexane/EtOAc 9:1). The disappearance of the UV-inactive cyclohexanone spot (visualized via KMnO4 stain) and the appearance of a higher Rf epoxide spot confirms completion.

Step 2: Regioselective Epoxide Opening

-

Procedure: Dissolve the crude 1-oxaspiro[2.5]octane in ethanol. Add 4-methylpiperidine (1.5 eq) and reflux for 12 hours. Concentrate under reduced pressure to yield 1-[(4-methylpiperidin-1-yl)methyl]cyclohexan-1-ol.

-

Causality: 4-methylpiperidine is a strong nucleophile. Under neutral/basic conditions, it attacks the less sterically hindered terminal methylene of the epoxide, cleanly generating the tertiary alcohol at C1.

Step 3: The Ritter Reaction

-

Procedure: Dissolve the tertiary alcohol from Step 2 in glacial acetic acid. Add chloroacetonitrile ( ClCH2CN , 2.0 eq). Cool to 0°C and add concentrated sulfuric acid ( H2SO4 , 3.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 16 hours. Quench over crushed ice and basify with NaOH to pH 10. Extract with dichloromethane.

-

Causality: The tertiary alcohol is protonated and leaves as water, forming a highly stable, sterically shielded tertiary carbocation. The nitrogen of chloroacetonitrile traps this cation. We deliberately choose chloroacetonitrile over standard acetonitrile because the resulting chloroacetamide is significantly easier to deprotect in the next step.

-

Self-Validation (IPC): GC-MS analysis of the organic extract should show a molecular ion peak corresponding to the chloroacetamide intermediate ( [M]+=286.1 ).

Step 4: Mild Deprotection

-

Procedure: Dissolve the chloroacetamide intermediate in ethanol. Add thiourea (1.2 eq) and reflux for 8 hours. Cool the mixture, filter the precipitated pseudothiohydantoin byproduct, and concentrate the filtrate. Purify the residue via acid-base extraction or flash chromatography (DCM/MeOH/ NH4OH ) to yield the pure target diamine.

-

Causality: Traditional amide hydrolysis requires harsh refluxing in 6M HCl or NaOH, which can degrade the molecule or lead to incomplete conversion. Thiourea selectively reacts with the α -chloro group of the amide, cyclizing to form an insoluble byproduct and cleanly releasing the free primary amine under exceptionally mild conditions.

Mechanistic Pathway Visualization

Caption: Synthetic pathway for 1-[(4-methylpiperidin-1-yl)methyl]cyclohexan-1-amine via epoxide intermediate.

Pharmacological Relevance

The structural topology of 1-[(4-methylpiperidin-1-yl)methyl]cyclohexan-1-amine makes it a highly versatile building block. The spatial distance between the primary amine and the tertiary piperidine nitrogen mimics the pharmacophoric requirements of several endogenous neurotransmitters. Furthermore, the lipophilic cyclohexane core ensures high blood-brain barrier (BBB) permeability, a critical parameter for CNS-active drug candidates. Similar 1,3-cyclohexanediamine derivatives have been extensively studied for their catalytic synthesis and biological profiles (3)[3], underscoring the industrial value of optimizing these cycloaliphatic amine pathways.

References

-

Synthesis and biological activity of cyclohexylamine derivatives. ResearchGate. Available at:[Link]

-

Synthetic Studies Involving 1-Aminocyclohexanecarbonitrile. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

-

Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. MDPI. Available at:[Link]

Sources

Physicochemical Profiling and Analytical Characterization of 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine: A Technical Guide

Executive Summary

1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine (CAS: 220137-80-4) is a highly specialized aliphatic diamine building block[1]. Structurally, it consists of a primary cyclohexylamine core linked via a methylene bridge to a tertiary 4-methylpiperidine ring. This dual-ring, di-basic architecture confers unique physicochemical properties, making it an invaluable scaffold in medicinal chemistry, particularly for the development of central nervous system (CNS) therapeutics and G-protein coupled receptor (GPCR) modulators. This guide provides an in-depth analysis of its physicochemical profile, synthetic methodology, and analytical characterization.

Section 1: Structural and Physicochemical Profiling

The pharmacological utility of a chemical building block is dictated by its physicochemical properties. For CNS applications, lipophilicity and ionization state are critical determinants of blood-brain barrier (BBB) permeability[2].

-

Acid-Base Chemistry : The molecule possesses two basic nitrogen centers. The primary amine on the cyclohexyl ring typically exhibits a pKa of ~10.5, while the tertiary amine of the piperidine ring has a pKa of ~9.5. At physiological pH (7.4), the molecule exists predominantly as a di-cation.

-

Lipophilicity : The highly aliphatic nature of the dual-ring system drives a high partition coefficient. While the ionized form is water-soluble, the neutral free base is highly lipophilic, which is a prerequisite for passive transmembrane diffusion across the BBB[3].

Table 1: Physicochemical Properties of CAS 220137-80-4

| Property | Value / Description |

| IUPAC Name | 1-[(4-methylpiperidin-1-yl)methyl]cyclohexan-1-amine |

| CAS Number | 220137-80-4 |

| Molecular Formula | C13H26N2 |

| Molecular Weight | 210.36 g/mol |

| Predicted pKa (Primary Amine) | ~ 10.5 |

| Predicted pKa (Tertiary Amine) | ~ 9.5 |

| Physical State | Liquid / Low-melting solid (Free base) |

Section 2: Synthetic Methodology and Causality

The synthesis of 1,1-disubstituted cyclohexylamines requires careful control of reaction intermediates. A robust, self-validating 5-step synthetic workflow is detailed below.

Protocol: 5-Step Synthesis

-

Amine Protection : React 1-amino-cyclohexanecarboxylic acid with Di-tert-butyl dicarbonate (Boc₂O) and triethylamine (Et₃N) in dichloromethane (DCM).

-

Causality: The primary amine must be Boc-protected prior to reduction. If left unprotected, the subsequent reduction and activation steps will lead to intramolecular cyclization (aziridine formation) or uncontrolled polymerization.

-

-

Acid Reduction : Treat the Boc-protected acid with Borane-tetrahydrofuran (BH₃·THF) complex at 0°C to yield the corresponding alcohol.

-

Alcohol Activation : React the resulting alcohol with p-Toluenesulfonyl chloride (TsCl) in pyridine to form a tosylate leaving group.

-

Nucleophilic Substitution : Reflux the tosylated intermediate with 4-methylpiperidine and potassium carbonate (K₂CO₃) in acetonitrile.

-

Causality: K₂CO₃ acts as an acid scavenger to neutralize the generated p-toluenesulfonic acid, preventing the protonation of the nucleophile and driving the substitution reaction to completion.

-

-

Deprotection : Stir the intermediate in a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM to remove the Boc group, yielding the final product as a TFA salt. Neutralize with NaOH and extract with ethyl acetate to isolate the free base.

Fig 1. Step-by-step synthetic workflow for 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine.

Section 3: Analytical Characterization (High-pH LC-MS)

Analyzing highly basic, lipophilic amines via liquid chromatography-mass spectrometry (LC-MS) presents significant challenges. At standard acidic pH (e.g., 0.1% Formic Acid), both nitrogen atoms are fully protonated, leading to severe secondary interactions with residual silanols on standard C18 silica columns. This manifests as extreme peak tailing, poor resolution, and signal suppression[4].

Protocol: High-pH LC-MS Method

To ensure a self-validating and reproducible analytical method, a high-pH mobile phase coupled with a hybrid-silica stationary phase must be employed.

-

Column Selection : Use an Ethylene-Bridged Hybrid (BEH) C18 column (e.g., Waters XBridge, 50 mm × 2.1 mm, 3.5 μm).

-

Causality: Standard silica dissolves rapidly at pH > 8. BEH technology provides structural integrity up to pH 12, allowing for robust high-pH separations without column degradation.

-

-

Mobile Phase Preparation :

-

Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.0 with ammonium hydroxide.

-

Mobile Phase B: 100% LC-MS grade Acetonitrile.

-

Causality: Operating at pH 10 suppresses the ionization of the tertiary piperidine amine (pKa ~9.5) and partially neutralizes the primary amine. This increases the compound's retention factor ( k′ ) on the reversed-phase column and eliminates silanol-induced peak tailing[4].

-

-

Gradient and Detection : Run a linear gradient from 5% B to 95% B over 5 minutes. Detect via Electrospray Ionization (ESI) in positive mode, monitoring for the [M+H]+ ion at m/z 211.36.

Section 4: Pharmacokinetics and BBB Penetration

The utility of 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine in drug discovery is heavily tied to its ability to cross the blood-brain barrier. The BBB restricts the entry of >98% of small molecule drugs, primarily allowing only lipophilic molecules (MW < 500 Da) to enter via passive diffusion[2].

The parabolic relationship between lipophilicity and brain penetration dictates that compounds with moderate-to-high lipophilicity (LogD at pH 7.4 between 1.5 and 3.0) exhibit optimal CNS uptake[3]. While the di-basic nature of this compound means it is highly ionized in the blood (pH 7.4), the un-ionized fraction is sufficiently lipophilic to partition into the lipid bilayer of the brain microvascular endothelial cells, establishing an equilibrium that drives continuous CNS exposure.

Fig 2. BBB penetration and receptor targeting pathway for lipophilic basic amines.

References

-

Title : Breaking through the blood-brain barrier for different kinds of drugs: Challenges, solutions, and perspectives Source : sciexplor.com URL :[Link]

-

Title : Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents Source : researchgate.net URL :[Link]

-

Title : Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth Source : nih.gov URL :[Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Breaking through the blood-brain barrier for different kinds of drugs: Challenges, solutions, and perspectives [sciexplor.com]

- 3. researchgate.net [researchgate.net]

- 4. Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth - PMC [pmc.ncbi.nlm.nih.gov]

Calculated logP and Hydrophobicity Values for Cyclohexylamine Derivatives: A Technical Guide

Introduction: The Role of Hydrophobicity in Cyclohexylamines

Cyclohexylamine and its derivatives are foundational building blocks in medicinal chemistry, agrochemicals, and materials science. In drug development, the lipophilicity of these compounds—quantified by the partition coefficient (logP)—is a primary determinant of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.

Understanding the precise hydrophobic nature of cyclohexylamines is critical. A molecule's logP dictates its ability to passively permeate lipid bilayers, its volume of distribution within tissues, and its affinity for metabolic enzymes like Cytochrome P450. This guide provides an in-depth analysis of the structure-property relationships governing cyclohexylamine lipophilicity, supported by self-validating experimental protocols and quantitative data.

Mechanistic Grounding: The Causality of Lipophilicity

The baseline lipophilicity of cyclohexylamine is governed by the structural dichotomy of the molecule:

-

The Hydrophobic Core: The cyclohexane ring provides a bulky, non-planar, non-polar hydrocarbon volume. This region drives the molecule out of aqueous environments due to the entropic penalty of water cavity formation.

-

The Polar Headgroup: The primary amine (–NH₂) introduces a highly polar, hydrogen-bond donating and accepting site.

Because aliphatic amines are inherently basic (pKa ~ 10.4–11.0), they exist predominantly in a protonated, ionized state at physiological pH (7.4). Therefore, while the logP (partitioning of the neutral, un-ionized species) is a fixed physicochemical property, the logD (distribution coefficient at a specific pH) will be significantly lower in biological systems[1]. Structural modifications—such as N-alkylation or the addition of aromatic rings—directly alter this hydrophobic-hydrophilic balance by modifying hydrogen-bonding capacity and steric bulk.

Quantitative Data Summary

The following table summarizes the experimental and calculated logP (clogP/XLogP3) values for key cyclohexylamine derivatives, illustrating how structural substitutions impact lipophilicity.

| Compound | SMILES | Experimental logP | Calculated XLogP3 | pKa |

| Cyclohexylamine | NC1CCCCC1 | 1.49[2] | 1.5[2] | 10.64 |

| N-Methylcyclohexylamine | CNC1CCCCC1 | 1.93[3] | 1.6[3] | 11.03 |

| Ketamine | CNC1(CCCCC1)C2=CC=CC=C2Cl | 2.20[4] | 2.2[4] | 7.50 |

| Dicyclohexylamine | C1CCC(CC1)NC2CCCCC2 | 3.50[5] | 3.4[5] | 10.40 |

Data Interpretation: N-methylation of cyclohexylamine removes one hydrogen bond donor, slightly increasing the logP to 1.93[3]. The addition of a complex aryl and ketone group (as seen in the anesthetic Ketamine) optimizes the logP to 2.2[4][6]. This specific lipophilicity is the pharmacological "sweet spot" that allows arylcyclohexylamines to rapidly cross the blood-brain barrier and exert central nervous system effects[6]. Conversely, adding a second bulky cyclohexane ring (Dicyclohexylamine) drastically increases the hydrophobic surface area, pushing the logP to a highly lipophilic 3.50[5].

Structure-Property Relationship (SPR) mapping of cyclohexylamine derivatives and logP shifts.

Experimental Methodologies: Self-Validating Protocols

While computational algorithms (like XLogP3) are useful for early screening, they often contain systematic errors when predicting cyclic or highly branched structures[1]. Experimental validation remains mandatory. Below are the two primary methodologies, engineered as self-validating systems.

The Shake-Flask Method (Gold Standard)

The shake-flask method is universally recognized as the gold standard for logP determination[1]. Causality of Solvent Choice: 1-Octanol is utilized because its amphiphilic structure (a polar hydroxyl head and a non-polar hydrocarbon tail) closely mimics the thermodynamic environment of biological lipid bilayers.

Step-by-Step Protocol:

-

Phase Pre-saturation: Vigorously mix equal volumes of 1-octanol and aqueous buffer (pH adjusted to suppress ionization if pure logP is desired, or pH 7.4 for logD) for 24 hours. Causality: Octanol and water are slightly miscible. Pre-saturation prevents volume shifts during the actual experiment.

-

Solute Addition: Dissolve a precisely weighed amount of the cyclohexylamine derivative into the pre-saturated octanol phase.

-

Equilibration: Combine the octanol-solute mixture with the pre-saturated aqueous phase in a separatory funnel or 96-well plate[1]. Agitate mechanically for 1 hour, then allow 24 hours for complete thermodynamic equilibrium.

-

Phase Separation: Centrifuge the mixture to break any micro-emulsions and ensure absolute phase boundary separation.

-

Quantification: Extract aliquots from both layers. Quantify the concentration using UV-Vis spectroscopy or LC-MS[1].

-

Self-Validation (Mass Balance): Calculate the total mass recovered from both phases. The protocol is only validated if the recovery rate is between 95% and 105%. A lower recovery indicates compound loss (e.g., volatilization or glass adsorption), invalidating the run.

-

Calculation: logP = log₁₀([Concentration in Octanol] / [Concentration in Water]).

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For high-throughput screening, RP-HPLC is utilized[1]. Causality of Method: The hydrophobic stationary phase (e.g., C18 alkyl chains) acts as the lipid surrogate, while the polar mobile phase acts as the aqueous environment. The retention time of the compound correlates directly with its lipophilicity.

Step-by-Step Protocol:

-

Mobile Phase Preparation: Prepare an isocratic mobile phase (e.g., Methanol/Water or Acetonitrile/Water). Buffer the aqueous portion to a pH that ensures the cyclohexylamine is fully un-ionized (pH > 12), taking care to use a polymer-based column that can withstand high alkalinity.

-

Calibration (Self-Validation): Inject a minimum of five reference compounds with known, literature-validated logP values that span the expected range of the analyte (e.g., logP 1.0 to 4.0).

-

Linear Free Energy Relationship (LFER) Check: Plot the logarithm of the capacity factor (log k') of the reference compounds against their known logP values. The system is self-validated only if the correlation coefficient (R²) of this calibration curve is ≥ 0.99.

-

Analyte Injection: Inject the cyclohexylamine derivative and record its retention time ( tr ).

-

Calculation: Determine the capacity factor k′=(tr−t0)/t0 , where t0 is the dead time. Interpolate the analyte's logP using the validated calibration curve.

Comparative workflows for Shake-Flask and RP-HPLC methods in determining experimental logP.

References

-

What is LogP? A Guide to Lipophilicity in Drug Discovery Simply Drug Discovery URL:[Link]

-

Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects National Center for Biotechnology Information (PMC) URL:[Link]

-

PubChem Compound Summary for CID 7965, Cyclohexylamine National Library of Medicine (NIH) URL:[Link]

-

PubChem Compound Summary for CID 7514, N-Methylcyclohexylamine National Library of Medicine (NIH) URL:[Link]

-

PubChem Compound Summary for CID 7582, Dicyclohexylamine National Library of Medicine (NIH) URL:[Link]

-

PubChem Compound Summary for CID 3821, Ketamine National Library of Medicine (NIH) URL: [Link]

Sources

- 1. What is LogP? A Guide to Lipophilicity in Drug Discovery [simplydrugdiscovery.com]

- 2. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Methylcyclohexylamine | C7H15N | CID 7514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ketamine | C13H16ClNO | CID 3821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dicyclohexylamine | C12H23N | CID 7582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine in Medicinal Chemistry and Drug Design

Executive Summary

The drive to "escape flatland" in modern drug discovery has elevated the importance of sp³-rich, conformationally restricted building blocks. 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine (CAS: 220137-80-4) represents a highly versatile, gem-disubstituted cyclohexane scaffold. Featuring a primary amine for functionalization and a tertiary basic amine (4-methylpiperidine) for target engagement, this diamine acts as a critical intermediate in Fragment-Based Drug Discovery (FBDD). It is heavily utilized in the synthesis of peptidomimetics, central nervous system (CNS) active agents, and ion channel blockers.

This whitepaper provides an authoritative analysis of its structural properties, details a self-validating synthetic methodology, and explores its causal role in rational drug design.

Physicochemical Profiling & Structural Analysis

The utility of 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine stems from the Thorpe-Ingold effect induced by the cyclohexane ring. The geminal disubstitution restricts the rotational freedom of the aminomethyl and amino groups, locking them into specific axial/equatorial arrangements. This conformational rigidity is highly prized for stabilizing β-turn structures in [1] and projecting pharmacophores into the deep binding pockets of GPCRs and ion channels.

Quantitative Physicochemical Data

Data summarized from commercial chemical databases and computational estimations.

| Property | Value / Description |

| Chemical Name | 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine |

| CAS Registry Number | [4] |

| Molecular Formula | C₁₃H₂₆N₂ |

| Molecular Weight | 210.36 g/mol |

| SMILES String | CC1CCN(CC1)CC2(CCCCC2)N |

| Hydrogen Bond Donors | 1 (Primary Amine) |

| Hydrogen Bond Acceptors | 2 (Primary & Tertiary Amines) |

| Topological Polar Surface Area (TPSA) | 29.3 Ų |

| Estimated pKa (Piperidine) | ~9.5 – 10.0 (Highly basic) |

Structural Utility and Pharmacophore Mapping

In medicinal chemistry, the spatial arrangement of functional groups dictates target affinity. The primary amine acts as an ideal synthetic vector for urea, amide, or sulfonamide linkages. Conversely, the 4-methylpiperidine moiety is typically retained as a basic center to form critical salt bridges with acidic residues (e.g., Aspartate or Glutamate) within biological targets, a strategy frequently employed in the design of [2] and [3].

Fig 1. Pharmacophore mapping and structural utility of the diamine scaffold.

Synthetic Methodologies: A Self-Validating Protocol

The synthesis of 1,1-disubstituted cyclohexanes requires careful navigation of steric hindrance and chemoselectivity. The following protocol describes the robust, step-by-step synthesis of 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine starting from commercially available 1-amino-1-cyclohexanecarboxylic acid.

Experimental Workflow

Fig 2. Chemoselective synthetic workflow for CAS 220137-80-4.

Step-by-Step Methodology & Causality

Step 1: Amine Protection (Boc-Protection)

-

Procedure: Dissolve 1-amino-1-cyclohexanecarboxylic acid (1.0 eq) in a 1:1 mixture of THF and 1M aqueous NaOH. Cool to 0°C and add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dropwise. Stir at room temperature for 12 hours. Acidify with 1M HCl to pH 3 and extract with Ethyl Acetate (EtOAc).

-

Causality: The primary amine must be masked to prevent self-condensation during the subsequent amide coupling. The Boc group is selected because it is highly stable to the reductive conditions required in Step 3, yet easily cleaved under mild acidic conditions.

Step 2: Sterically Hindered Amide Coupling

-

Procedure: Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and HATU (1.2 eq). Stir for 15 minutes to pre-activate the acid. Add 4-methylpiperidine (1.5 eq) and stir for 18 hours. Quench with water and extract with EtOAc.

-

Causality: The gem-disubstituted quaternary carbon creates immense steric bulk, causing standard carbodiimides (like EDC or DCC) to fail or yield poorly. HATU, a highly reactive uronium-based coupling agent, accelerates the formation of the active ester, overcoming the steric barrier to successfully form the amide bond.

Step 3: Chemoselective Amide Reduction

-

Procedure: Dissolve the amide intermediate in anhydrous THF under an inert argon atmosphere. Cool to 0°C. Slowly add Borane-Tetrahydrofuran complex (BH₃·THF, 3.0 eq). Reflux the mixture for 12 hours. Carefully quench with Methanol at 0°C, then reflux for an additional hour to break the boron-amine complex.

-

Causality: The amide carbonyl must be reduced to a methylene (-CH₂-) group to yield the tertiary amine. While Lithium Aluminum Hydride (LiAlH₄) is a common choice, it carries the risk of partially cleaving the Boc group at elevated temperatures. BH₃·THF is explicitly chosen for its superior chemoselectivity—it rapidly reduces amides while leaving carbamates (Boc) completely intact.

Step 4: Deprotection and Isolation

-

Procedure: Dissolve the reduced intermediate in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) to achieve a 1:4 TFA:DCM ratio. Stir at room temperature for 2 hours. Monitor completion via LC-MS. Concentrate under reduced pressure.

-

Self-Validating Workup: To isolate the final product from TFA salts, dissolve the residue in 1M aqueous NaOH (pH > 12) and extract with DCM. The target compound (CAS 220137-80-4) contains two basic amines and will selectively partition into the organic layer, leaving acidic and neutral impurities in the aqueous phase. Dry over Na₂SO₄ and concentrate to yield the pure diamine.

Applications in Advanced Drug Development

The integration of 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine into drug discovery pipelines is driven by its ability to modulate biological pathways through precise spatial geometry.

-

Peptidomimetics & β-Turn Inducers: Native peptides suffer from poor metabolic stability and high conformational flexibility. By substituting natural α-amino acids with 1-amino-1-aminomethylcyclohexane derivatives, researchers can force the peptide backbone into a stable β-turn. The cyclohexane ring acts as a rigid spacer, while the 4-methylpiperidine allows for the modulation of polarity and solubility without disrupting the hydrogen-bonding network required for the turn [1].

-

Ion Channel Blockers (HCN1): Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels are prime targets for neuropathic pain. Optimization of high-throughput screening hits has demonstrated that 1,1-disubstituted cyclohexanes linked to piperazine or piperidine rings yield potent, highly selective HCN1 blockers. The primary amine of our target scaffold serves as the attachment point for benzamide derivatives, while the piperidine ring penetrates the ion channel pore [2].

-

Apoptosis Inducers in Oncology: Recent developments in 1,1-disubstituted cyclohexane-1-carboxamides have shown significant efficacy as caspase-mediated apoptosis activators in human cancer cell lines (e.g., A549). The lipophilic bulk of the cyclohexane ring combined with basic amine appendages enhances cellular permeability and target protein binding, shifting the Bax/Bcl-2 ratio to induce G2/M growth arrest [3].

References

-

Synthesis and Structural Study of a New β-Turn Inducer Peptidomimetic Incorporating 1-Amino-1-Aminomethylcyclohexane. Campos, M., Sánchez-Pedregal, V. M., López-Carracedo, P., Estévez, R. J., & Estévez, J. C. Chemistry Proceedings (2022). URL:[Link]

-

Discovery of a novel series of selective HCN1 blockers. McClure, K. J., et al. Bioorganic & Medicinal Chemistry Letters (2011). URL:[Link]

-

Anticancer activity of newly synthesized 1,1-disubstituted cyclohexane-1-carboxamides: in vitro caspases mediated apoptosis activators in human cancer cell lines and their molecular modeling. El-Zahabi, M. A., et al. Drug Development Research (2019). URL:[Link]

An In-Depth Technical Guide to the Thermodynamic Stability of Methyl-Piperidinyl Cyclohexylamines

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The methyl-piperidinyl cyclohexylamine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents. The three-dimensional arrangement of this scaffold is a critical determinant of its pharmacological activity, dictating how it interacts with biological targets like receptors and enzymes.[1][2] Thermodynamic stability governs the relative populations of different stereoisomers and conformers at equilibrium, meaning the most stable structures are the most prevalent and often represent the biologically active form. This guide provides a comprehensive analysis of the principles governing the thermodynamic stability of these molecules. It delves into the conformational intricacies of the cyclohexane and piperidine rings, outlines experimental and computational methodologies for determining stability, and contextualizes this knowledge within the pragmatic framework of drug discovery and development.

Part 1: Foundational Principles of Conformational Stability

The thermodynamic stability of methyl-piperidinyl cyclohexylamines is fundamentally a story of managing steric strain. This strain arises from non-bonded atoms being forced into close proximity, creating repulsive forces that increase the molecule's potential energy. The molecule will naturally adopt conformations that minimize these interactions.[3][4]

The Cyclohexane Ring: A Chair-Based World

To minimize both angle strain and torsional strain, the cyclohexane ring overwhelmingly adopts a "chair" conformation.[1][5] In this conformation, the substituents can occupy two distinct types of positions:

-

Axial: These bonds are parallel to the principal axis of the ring, pointing straight up or down.

-

Equatorial: These bonds point out from the "equator" of the ring.

A rapid "ring flip" interconverts the two chair forms, causing all axial substituents to become equatorial and vice-versa.[5][6]

For substituted cyclohexanes, these two chair conformers are no longer equal in energy.[4][7] The critical destabilizing factor is the 1,3-diaxial interaction , a form of steric strain that occurs between an axial substituent and the two other axial hydrogens (or other substituents) on the same face of the ring.[3][8][9] To avoid this strain, substituents—especially bulky ones—preferentially occupy the more spacious equatorial position.[5][10]

This preference is quantified by the "A-value," which is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane.[11] A larger A-value signifies a stronger preference for the equatorial position.

| Substituent | A-value (kcal/mol) |

| -CH₃ (Methyl) | 1.74 - 1.8[6][11][12] |

| -OH (Hydroxyl) | 0.87[11] |

| -Br (Bromo) | 0.43[11] |

| -C(CH₃)₃ (tert-Butyl) | >4.5[12] |

| Table 1: Selected A-values for common substituents on a cyclohexane ring. |

The Piperidine Ring: The Influence of Nitrogen

Like cyclohexane, the piperidine ring also adopts a chair conformation to relieve strain.[1][13] However, the presence of the nitrogen heteroatom introduces two key differences:

-

Nitrogen Inversion: The lone pair on the nitrogen atom allows for rapid pyramidal inversion, which interconverts substituents on the nitrogen between axial and equatorial positions. This process has a much lower energy barrier (e.g., ~6.1 kcal/mol for piperidine) than the ring flip (~10.4 kcal/mol).[13]

-

N-Substituent Preference: In N-methylpiperidine, the methyl group has a strong preference for the equatorial position, with an energy difference of approximately 3.16 kcal/mol.[13] This preference is significantly larger than that of a methyl group on a cyclohexane ring (1.74 kcal/mol), indicating a more pronounced steric requirement.[13]

The combination of these factors means that for an N-methyl-piperidine ring, the conformer with the methyl group in the equatorial position is overwhelmingly favored.

Part 2: Analyzing Stability in Di-substituted Systems

When the piperidinyl and methyl groups are both substituents on the cyclohexane ring, their individual steric demands interact to determine the overall thermodynamic stability of the various stereoisomers. Stereoisomers are molecules with the same connectivity but different spatial arrangements of atoms.[14][15] For a disubstituted cyclohexane, we must consider both the position of substitution (e.g., 1,2-, 1,3-, or 1,4-) and the relative orientation of the substituents (cis or trans).

The most stable conformation for any given isomer will be the one that places the largest possible number of bulky groups in the equatorial position.[7] Since the piperidinyl group is significantly larger than the methyl group, its placement is the dominant factor.

Example: trans-1-methyl-4-piperidinyl-cyclohexylamine

In the trans isomer, the two substituents are on opposite faces of the ring. This allows for a chair conformation where both the methyl group and the piperidinyl group can simultaneously occupy equatorial positions. This di-equatorial arrangement is highly stable as it minimizes 1,3-diaxial interactions for both groups. The alternative chair form, resulting from a ring flip, would place both groups in the highly unfavorable axial positions, resulting in significant steric strain. Therefore, the di-equatorial conformer will be the overwhelmingly predominant species at equilibrium.

Example: cis-1-methyl-4-piperidinyl-cyclohexylamine

In the cis isomer, both substituents are on the same face of the ring. In any chair conformation, one group must be axial while the other is equatorial.[10] Given the much larger steric bulk of the piperidinyl group compared to the methyl group, the thermodynamically favored conformation will be the one where the piperidinyl group occupies the equatorial position and the smaller methyl group is forced into the axial position. While this is less stable than the di-equatorial trans isomer, it is the lowest energy state the cis isomer can achieve.

Caption: Conformational equilibrium in cis and trans isomers.

Part 3: Experimental Determination of Thermodynamic Stability

The relative thermodynamic stabilities of isomers or conformers can be determined experimentally by measuring the equilibrium constant (Keq) for their interconversion. From Keq, the Gibbs free energy difference (ΔG°) can be calculated using the equation: ΔG° = -RT ln(Keq) , where R is the gas constant and T is the temperature in Kelvin.[6]

Protocol: NMR Spectroscopy for Equilibrium Measurement

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for quantifying the populations of different conformers in solution.

Objective: To determine the equilibrium ratio of two interconverting chair conformers.

Methodology:

-

Sample Preparation: Dissolve a precisely weighed sample of the methyl-piperidinyl cyclohexylamine in a suitable deuterated solvent (e.g., CDCl₃ or Toluene-d₈).

-

Low-Temperature NMR: At room temperature, the ring flip is too fast to resolve individual conformers, resulting in time-averaged signals. To observe distinct signals for each conformer, the sample must be cooled to a temperature where the interconversion is slow on the NMR timescale (typically below -60 °C).[6]

-

Spectral Acquisition: Acquire a high-resolution ¹H or ¹³C NMR spectrum at the low temperature.

-

Signal Assignment: Identify distinct signals corresponding to the axial and equatorial conformers. Protons in different local environments (axial vs. equatorial) will have different chemical shifts and coupling constants.

-

Integration and Quantification: Carefully integrate the area under the signals corresponding to each conformer. The ratio of the integrals is directly proportional to the population ratio of the conformers.

-

Calculation: Use the population ratio to calculate Keq (Keq = [major conformer]/[minor conformer]) and subsequently ΔG°.

Self-Validation: The sum of the populations of the two conformers must equal 100%. The experiment should be repeated at slightly different temperatures to ensure the equilibrium is robust and to derive enthalpy (ΔH°) and entropy (ΔS°) components via a van't Hoff plot.

Part 4: Computational Prediction of Stability

Computational chemistry provides an invaluable in silico alternative for predicting thermodynamic stability, allowing for the rapid assessment of numerous isomers and conformers before undertaking synthesis.[16][17][18] Density Functional Theory (DFT) is a widely used method that offers a good balance of accuracy and computational cost.[19]

Workflow: DFT for Relative Energy Calculation

Objective: To calculate the relative Gibbs free energies of different stereoisomers of methyl-piperidinyl cyclohexylamine.

-

Initial Structure Generation: Build 3D models of the desired stereoisomers in all plausible starting conformations (e.g., di-axial and di-equatorial chair forms).[19]

-

Geometry Optimization: Perform a geometry optimization for each structure. This process iteratively adjusts the atomic coordinates to find the lowest energy arrangement on the potential energy surface. A functional like B3LYP with a suitable basis set (e.g., 6-31G*) is a common starting point.[19]

-

Frequency Calculation: Once an optimized geometry is found, a vibrational frequency calculation must be performed.[19] This serves two purposes:

-

Verification of Minimum: A true energy minimum will have no imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable conformer.

-

Thermodynamic Data: The calculation provides the zero-point vibrational energy (ZPVE), thermal corrections, and entropy, which are necessary to calculate the Gibbs free energy at a standard temperature (e.g., 298.15 K).

-

-

Relative Energy Calculation: The Gibbs free energy of the most stable isomer is set to zero, and the energies of all other isomers are reported relative to this value.

Caption: A typical DFT workflow for conformational analysis.

Part 5: Application in Drug Development & Data Synthesis

Understanding thermodynamic stability is not an academic exercise; it is a cornerstone of rational drug design. The three-dimensional shape of a drug molecule is what determines its ability to bind to a biological target.[1][20]

-

Efficacy and Safety: Different stereoisomers of a drug can have vastly different biological activities, metabolic pathways, and toxicities.[14][20] The tragic case of thalidomide, where one enantiomer was therapeutic and the other was teratogenic, serves as a stark reminder of this principle.[14] Therefore, modern drug development focuses on producing single, well-characterized stereoisomers.[2][15]

-

Bioactive Conformation: A molecule in solution exists as an equilibrium of conformers. The most stable conformer is the most populated and is often the one responsible for the desired biological effect. By understanding the factors that stabilize certain conformations, medicinal chemists can design molecules that are "pre-organized" to adopt the active shape, potentially leading to higher potency and selectivity.

Summary of Stability Trends

The following table summarizes the expected thermodynamic stability for 1,4-disubstituted methyl-piperidinyl cyclohexylamines.

| Isomer | Cyclohexane Substituents | Relative Stability | Rationale |

| trans | Di-equatorial | Most Stable | Both bulky groups occupy the favored equatorial position, minimizing steric strain. |

| Di-axial | Least Stable | Both groups suffer from severe 1,3-diaxial interactions. | |

| cis | Piperidinyl (eq) / Methyl (ax) | Moderately Stable | The larger piperidinyl group occupies the equatorial position, but the axial methyl group introduces some strain. |

| Piperidinyl (ax) / Methyl (eq) | Unstable | The very large piperidinyl group is in the highly unfavorable axial position. | |

| Table 2: Predicted relative thermodynamic stability of 1,4-disubstituted isomers. |

Conclusion

The thermodynamic stability of methyl-piperidinyl cyclohexylamines is governed by a predictable interplay of steric forces. The fundamental drive to minimize 1,3-diaxial interactions dictates that substituents, particularly the bulky piperidinyl group, will preferentially occupy equatorial positions on the cyclohexane ring. This principle determines the most stable chair conformations and the relative stabilities of different stereoisomers. A thorough understanding of these conformational preferences, validated by both experimental techniques like low-temperature NMR and computational methods such as DFT, is essential for the design and development of safe and effective drugs based on this important chemical scaffold.

References

- Benchchem.

- TutorChase. What role does stereoisomerism play in drug development?.

- Reusch, W. Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry.

- Chiralpedia. Part 9: Stereochemistry in Drug Discovery and Development.

- Lee, S. et al. (2020).

- Benchchem. Theoretical Conformational Analysis of Piperidine-1-carbonyl Azide: An In-depth Technical Guide.

- Wikipedia. Piperidine.

- CDC Stacks. Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest.

- Reusch, W.

- Computational Chemistry Online.

- Chemistry LibreTexts. 4.4: Substituted Cyclohexanes.

- U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs.

- Ali, I. et al. (2021). Effects of Stereoisomers on Drug Activity. American Journal of Biomedical Science and Research.

- Anet, F. A. L., & Yavari, I. (1977). Conformational equilibrium in N-methylpiperidine.

- University of California, Santa Barbara.

- JoVE. (2023). Video: Stability of Substituted Cyclohexanes.

- Chawla, S. et al. (2025). Stereoisomerism in Chemistry and Drug Development: Optical, Geometrical, and Conformational Isomers. Bentham Science Publisher.

- Making Molecules.

- KPU Pressbooks. 4.4 Substituted Cyclohexanes – Organic Chemistry I.

- Oregon State University.

- Chemistry Steps. (2024). 1,3-Diaxial Interactions and A value for Cyclohexanes.

- Davis, H. (2013). A brief introduction to 1,3-diaxial interactions. YouTube.

- Wikipedia. Curtin–Hammett principle.

- University of Southampton.

- Benchchem.

- University of Calgary.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]

- 3. Video: Stability of Substituted Cyclohexanes [jove.com]

- 4. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 5. An Introduction to the Conformation of Cyclohexane — Making Molecules [makingmolecules.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Cyclohexane Conformational Analysis [research.cm.utexas.edu]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Axial/Equatorial Exchange in Cyclohexanes [sites.science.oregonstate.edu]

- 13. Piperidine - Wikipedia [en.wikipedia.org]

- 14. tutorchase.com [tutorchase.com]

- 15. fda.gov [fda.gov]

- 16. calcus.cloud [calcus.cloud]

- 17. TINKER Tutorial: Conformational Analysis [people.chem.ucsb.edu]

- 18. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. biomedgrid.com [biomedgrid.com]

In-Depth Technical Guide: Solubility Profile and Solvent Selection for 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine

Executive Summary

The rational selection of organic solvents is a critical inflection point in the process chemistry and formulation of active pharmaceutical ingredients (APIs). For complex lipophilic diamines such as 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine , understanding the thermodynamic drivers of solvation is essential for optimizing reaction yields, crystallization processes, and final drug formulation.

This whitepaper provides a comprehensive, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned framework for profiling the solubility of 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine. It synthesizes structural predictive modeling, regulatory compliance based on ICH Q3C guidelines [1], and a self-validating experimental protocol designed to eliminate thermodynamic artifacts during empirical measurement.

Structural Profiling and Solvation Thermodynamics

To accurately predict and measure the solubility profile of 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine, we must first deconstruct its molecular architecture. The compound features two distinct lipophilic domains (a cyclohexyl ring and a 4-methylpiperidine ring) bridged by a methylene group, alongside two basic centers: a primary amine and a tertiary amine.

Causality in Solvent-Solute Interactions

In its free-base form, this diamine is highly lipophilic. The thermodynamics of its solvation ( ΔGsol=ΔHsol−TΔSsol ) dictate that a successful solvent must overcome the endothermic crystal lattice energy ( ΔHlattice>0 ) through exothermic solute-solvent interactions ( ΔHinteraction<0 ) [4].

Because the molecule possesses strong hydrogen-bond acceptors (the tertiary piperidine nitrogen) and donors (the primary cyclohexylamine nitrogen), solvents with complementary Kamlet-Taft parameters—specifically high hydrogen-bond acidity ( α )—will yield the highest thermodynamic solubility [2]. Conversely, non-polar solvents relying solely on dispersion forces will exhibit lower, albeit functional, solubility profiles.

Thermodynamic pathways governing the solvation of the API in organic solvents.

Predictive Quantitative Solubility Matrix

While empirical validation is mandatory for regulatory filings, predictive modeling using Hansen Solubility Parameters (HSP) provides a foundational roadmap [5]. Based on the lipophilic and di-basic nature of 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine, the following table summarizes the predicted solubility profile across standard organic solvents, categorized by their ICH Q3C safety classes.

Table 1: Predicted Solubility Profile and Regulatory Classification (at 25°C)

| Organic Solvent | ICH Q3C Class | Dielectric Constant ( ε ) | Primary Solvation Mechanism | Predicted Solubility Range (mg/mL) |

| Methanol | Class 2 | 32.7 | Strong H-bond donation to basic amines | > 200 (Highly Soluble) |

| Ethanol | Class 3 | 24.5 | Moderate H-bond donation | > 150 (Freely Soluble) |

| Ethyl Acetate | Class 3 | 6.0 | Dipole-dipole, moderate polarity match | 80 - 120 (Soluble) |

| Toluene | Class 2 | 2.4 | Dispersion forces, lipophilic match | 50 - 100 (Soluble) |

| Heptane | Class 3 | 1.9 | Pure dispersion, low polarity | 10 - 30 (Sparingly Soluble) |

| Water (Ref) | N/A | 80.1 | Hydrophobic repulsion of aliphatic rings | < 1 (Practically Insoluble) |

Note: For late-stage pharmaceutical processing, Class 3 solvents (e.g., Ethanol, Ethyl Acetate) should be heavily prioritized to minimize toxicological risk and reduce the burden of residual solvent removal [1].

Self-Validating Experimental Protocol

To transition from predictive models to empirical data, researchers must employ a rigorous, artifact-free methodology. The traditional shake-flask method is prone to errors if the solid phase undergoes polymorphic transformations or solvate formation during equilibration [3].

To ensure absolute scientific integrity, the following protocol is engineered as a self-validating system . By analyzing both the liquid supernatant and the residual solid phase, the workflow guarantees that the measured concentration reflects the true thermodynamic equilibrium of the intended crystal form.

Phase 1: Isothermal Equilibration

-

Solvent Preparation: Select high-purity (HPLC-grade or higher) organic solvents. If utilizing solvent mixtures, verify exact molar fractions to prevent co-solvent evaporation artifacts.

-

Saturation: Add an excess amount of 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine to a sealed thermostatic glass vial containing 5.0 mL of the target solvent.

-

Agitation: Place the vial in an orbital shaker bath set strictly to 25.0 ± 0.1 °C.

-

Causality of Control: Solvation is highly temperature-dependent. A strict ±0.1°C tolerance ensures that the calculated enthalpy of solution ( ΔHsol ) remains mathematically accurate and prevents artificial supersaturation [4].

-

-

Equilibration: Agitate at 200 RPM for 48 hours. Preliminary kinetic studies should confirm that dC/dt=0 (concentration plateau) is reached within this timeframe.

Phase 2: Dual-Phase Separation and Analysis

-

Phase Separation: Centrifuge the saturated mixture at the exact experimental temperature (25°C) to prevent temperature-induced precipitation.

-

Liquid Phase Analysis (Concentration): Extract an aliquot of the clear supernatant, dilute immediately with the mobile phase, and quantify the API concentration using HPLC-UV or a validated gravimetric method.

-

Solid Phase Analysis (Self-Validation): Recover the excess undissolved solid at the bottom of the vial. Dry under a gentle nitrogen stream and analyze via Differential Scanning Calorimetry (DSC) or X-Ray Powder Diffraction (XRPD).

-

Causality of Solid Analysis: If the DSC thermogram shows a shifted melting point, the solvent has induced a polymorphic transition or formed a solvate [3]. The solubility value must then be reassigned to the new crystal form, preventing the publication of flawed thermodynamic data.

-

Self-validating experimental workflow for rigorous solubility determination.

Conclusion and Process Implications

The solubility profile of 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine in organic solvents is dictated by its lipophilic core and dual-amine functionality. For standard API processing, Class 3 protic solvents like Ethanol offer the optimal balance of high solubility (driven by hydrogen-bond donation to the basic amines) and regulatory safety.

By employing the self-validating experimental protocol outlined above, drug development professionals can generate robust, artifact-free solubility data. This ensures that downstream processes—ranging from crystallization engineering to the calculation of residual solvent limits—are built upon an unshakeable thermodynamic foundation.

References

- ICH Q3C (R8) Guidelines for Residual Solvents. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

- Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI.

- New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. PMC - National Institutes of Health.

- Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. MDPI.

- Solubility parameter of drugs for predicting the solubility profile type within a wide polarity range in solvent mixtures. ResearchGate.

Beyond the Average: Exact Mass Calculation and High-Resolution Mass Spectrometry in Drug Development

Introduction: The Causality of Mass in Spectrometry

As a Senior Application Scientist, I frequently observe a fundamental disconnect when researchers transition from benchtop synthesis to analytical verification. In bulk chemistry, the average molecular weight—a statistical value derived from the natural terrestrial abundance of all isotopes—is the standard for stoichiometric calculations. However, a mass spectrometer does not measure statistical averages; it measures individual ions in the gas phase[1].

Relying on average mass in mass spectrometry (MS) leads to critical identification failures, particularly in proteomics and small-molecule drug development, because no single molecule actually possesses the "average" mass[2]. To achieve unambiguous structural elucidation of active pharmaceutical ingredients (APIs) and their metabolites, we must pivot entirely to exact mass and monoisotopic mass paradigms.

Theoretical Foundations: Deconstructing Mass Definitions

To establish a self-validating analytical workflow, we must first rigorously define the lexicons of mass. The terms exact mass and monoisotopic mass are frequently conflated, yet they possess distinct theoretical underpinnings that dictate our experimental choices[2].

Table 1: Lexicon of Mass Spectrometry Definitions

| Term | Definition | Causality & Application in MS |

| Nominal Mass | The sum of the integer masses of the most abundant isotopes (e.g., C=12, H=1)[3]. | Used in low-resolution MS (e.g., single quadrupoles). Fails to distinguish isobaric compounds. |

| Average Mass | The weighted mean of all isotopic species based on natural terrestrial abundance[2]. | Useful for bulk stoichiometric weighing; mathematically meaningless for individual gas-phase ions[2]. |

| Monoisotopic Mass | The sum of the exact masses of the most abundant naturally occurring stable isotope of each element[1]. | The theoretical target mass for small molecules; enables precise isotopic pattern prediction[1]. |

| Exact Mass | The calculated mass of an ion containing a single, specified isotope of each atom[2]. | The absolute theoretical value used to determine the empirical formula of an unknown compound[3]. |

| Accurate Mass | The experimentally measured mass of an ion, typically reported to three or four decimal places[4]. | Compared against the theoretical exact mass to calculate mass error (in ppm) for structural confirmation[4]. |

The Physics of Mass Defect: The Causality of Exact Mass

Why do elements deviate from integer masses? The answer lies in nuclear binding energy. When protons and neutrons bind to form an atomic nucleus, a fraction of their mass is converted into energy ( E=mc2 ). This phenomenon creates a mass defect —the difference between the exact mass of an isotope and its nominal integer mass[3].

For example, the exact mass of 16O is 15.9949 Da, while 1H is 1.0078 Da[3]. Because every element has a unique mass defect, no two distinct empirical formulas will ever share the exact same monoisotopic mass[3]. This physical absolute is the causal foundation of High-Resolution Mass Spectrometry (HRMS): by measuring the accurate mass to four decimal places, we can reverse-engineer the unique combination of mass defects to determine the exact elemental composition of a drug metabolite.

Resolving Isobaric Interferences: A Quantitative Case Study

In low-resolution MS, isobaric compounds—molecules with different formulas but the same nominal mass—are indistinguishable[5]. Consider the amino acid Cysteine and the chemical intermediate Benzamide. Both share a nominal mass of 121 Da.

Table 2: Exact Mass Differentiation of Isobaric Compounds

| Compound | Empirical Formula | Nominal Mass | Exact Mass Calculation | Monoisotopic Exact Mass |

| Cysteine | C3H7NO2S | 121 Da | (3×12.0000)+(7×1.0078)+(1×14.0031)+(2×15.9949)+(1×31.9721) | 121.0196 Da [5] |

| Benzamide | C7H7NO | 121 Da | (7×12.0000)+(7×1.0078)+(1×14.0031)+(1×15.9949) | 121.0526 Da [5] |

A high-resolution instrument (e.g., Orbitrap or Time-of-Flight) measuring an accurate mass of m/z 121.0525 instantly identifies the analyte as Benzamide, eliminating the Cysteine false positive[5].

Experimental Protocol: HRMS Exact Mass Formula Determination

To identify an unknown metabolite, we employ a self-validating HRMS protocol. This workflow ensures that the measured accurate mass converges with the theoretical exact mass within a strict parts-per-million (ppm) error tolerance, validated orthogonally by isotopic distributions.

Step 1: Instrument Calibration and Lock Mass Application

-

Action: Infuse a calibration standard (e.g., polysiloxanes from ambient air or a dedicated internal standard) alongside the analyte.

-

Causality: High-resolution mass spectrometers are susceptible to micro-fluctuations in temperature and voltage, which cause mass drift[4]. A "lock mass" provides a known exact mass reference in real-time, continuously correcting the mass axis to ensure the accurate mass measurement does not deviate from the true exact mass[4].

Step 2: Ionization and Accurate Mass Acquisition

-

Action: Ionize the sample using Electrospray Ionization (ESI) and acquire data in full-scan mode at high resolving power (e.g., R=100,000 at m/z 200).

-

Causality: High resolving power is physically required to separate the monoisotopic peak from closely eluting isotopic interferences (e.g., distinguishing a 13C isotope from a 15N isotope)[4].

Step 3: Mass Defect Filtering and Formula Generation

-

Action: Input the accurate mass into formula-generation software. Apply heuristic filters: set mass tolerance to ≤5 ppm, apply the Nitrogen Rule (odd nominal mass implies an odd number of nitrogen atoms), and restrict elemental ranges based on the expected drug scaffold.

-

Causality: Mathematical permutations of exact mass can yield dozens of potential formulas. The Nitrogen Rule and mass defect filtering act as logical constraints, eliminating chemically impossible combinations.

Step 4: Isotopic Pattern Matching (Orthogonal Validation)

-

Action: Overlay the theoretical isotopic distribution of the top candidate formula against the experimentally observed spectrum.

-

Causality: Multiple empirical formulas might still exist within a 5 ppm window. However, the exact ratio of the A+1 and A+2 isotopic peaks (driven by the natural abundance of 13C , 34S , 37Cl , etc.) is a unique fingerprint. Matching this pattern creates a self-validating system: the exact mass proposes the formula, and the isotopic pattern confirms it.

Workflow Visualization

Workflow for HRMS exact mass calculation and empirical formula determination.

References

Sources

- 1. Monoisotopic mass - Wikipedia [en.wikipedia.org]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. Mass resolution and mass accuracy in mass spectrometry – The Bumbling Biochemist [thebumblingbiochemist.com]

- 5. bioanalysis-zone.com [bioanalysis-zone.com]

Crystal Structure Analysis of 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine Salts: A Comprehensive Technical Guide

Executive Summary

The development of basic active pharmaceutical ingredients (APIs) and chemical building blocks frequently necessitates salt formation to optimize physicochemical properties such as aqueous solubility, physical stability, and manufacturability[1]. The compound 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine (CAS: 220137-80-4) presents a unique crystallographic challenge: it is a sterically hindered diamine featuring both a primary amine (on a quaternary cyclohexane carbon) and a tertiary amine (within the piperidine ring).

Because of the close spatial proximity of these two basic centers, protonating both nitrogens can induce significant electrostatic repulsion. Consequently, predicting whether this compound forms a mono-salt or a di-salt based purely on the stoichiometric ratio of the acid used during synthesis is highly unreliable. This technical guide outlines the self-validating experimental workflows and crystallographic principles required to unambiguously determine the solid-state structure, protonation state, and physicochemical viability of its salts using Single-Crystal X-ray Diffraction (SCXRD)[2].

Physicochemical Profiling & Salt Selection Rationale

The rational design of a salt screen begins with an analysis of the molecule's ionization potential. According to the empiric ΔpKa rule, successful salt formation generally requires a difference of at least 2 to 3 units between the pKa of the conjugate acid of the base and the pKa of the acid[3].

For 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine:

-

Tertiary Amine (Piperidine moiety): Estimated pKa≈9.5−10.5 .

-

Primary Amine (Cyclohexylamine moiety): Estimated pKa≈10.0−10.8 .

While both centers are highly basic, their proximity means the second ionization event will have a significantly depressed pKa due to electrostatic repulsion. Therefore, strong acids (e.g., Hydrochloric acid, Methanesulfonic acid) may form either mono- or di-salts, whereas weaker organic acids (e.g., Maleic acid, Tartaric acid) are strictly expected to form mono-salts.

Caption: Workflow for the screening, crystallization, and structural validation of diamine pharmaceutical salts.

Experimental Methodologies: Synthesis to SCXRD

To ensure scientific integrity, the protocols below are designed as self-validating systems . Each major phase includes an empirical checkpoint to prevent the propagation of errors (e.g., analyzing twinned crystals or physical mixtures).

Protocol A: Controlled Salt Crystallization

The goal is to grow single crystals of sufficient size (typically 0.1−0.3 mm in all dimensions) and internal order for X-ray diffraction[4].

-

Preparation of the Free Base Solution: Dissolve 50 mg of 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine in 2 mL of a moderately polar solvent (e.g., ethyl acetate or isopropanol) in a 4 mL glass vial.

-

Acid Addition: Slowly add the selected acid (e.g., 1.05 equivalents of 1M HCl in diethyl ether for a mono-salt, or 2.1 equivalents for a di-salt) while stirring at 40°C.

-

Controlled Supersaturation (Cooling/Anti-solvent):

-

Causality: Rapid precipitation yields amorphous powders or microcrystalline aggregates unsuitable for SCXRD. To promote orderly lattice packing, cool the solution at a highly controlled rate (0.1°C/min) to 5°C. If no crystals form, slowly diffuse an anti-solvent (e.g., heptane) into the solution via vapor diffusion.

-

-

Self-Validation Check (Optical Microscopy): Harvest the resulting solids and examine them under a polarized light microscope.

-

Validation criteria: The presence of birefringence confirms crystallinity. Uniform extinction upon stage rotation validates that the specimen is a single crystal. If intergrown or twinned crystals are observed, return to Step 3 and utilize a slower crystallization kinetic.

-

Protocol B: Single-Crystal X-Ray Diffraction (SCXRD) Acquisition

-

Crystal Mounting: Coat the validated single crystal in paratone oil to prevent solvent loss (which can trigger single-crystal-to-single-crystal phase transitions or lattice collapse) and mount it on a micromount loop.

-

Data Collection: Transfer the crystal to the diffractometer equipped with a cold stream (typically 100 K) using Cu-K α ( λ=1.54178 Å) or Mo-K α radiation. The low temperature minimizes atomic thermal vibrations, yielding higher resolution data[5].

-

Structure Solution: Solve the phase problem using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (e.g., SHELXL).

-

Self-Validation Check (Proton Location):

-

Critical Step: Do not place the hydrogen atoms on the basic nitrogen centers using idealized geometric models. Instead, locate them empirically from the residual electron density in the difference Fourier map. Finding a distinct peak of electron density (~0.5-0.8 e/ų) near the nitrogen unambiguously proves proton transfer (salt formation) rather than hydrogen bonding without transfer (co-crystal formation)[2][3].

-

Crystallographic Analysis & Structural Elucidation

Once the SCXRD data is refined, the exact three-dimensional architecture of the 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine salt is revealed.

Differentiating Mono-Salts and Di-Salts

In a mono-hydrochloride salt , the proton will preferentially reside on the most basic nitrogen. Given the steric hindrance around the primary amine (attached to a quaternary carbon), the tertiary piperidine nitrogen often acts as the primary proton acceptor. The crystal lattice is stabilized by N+−H⋯Cl− hydrogen bonds. In a di-hydrochloride salt , both nitrogens are protonated. The lattice must accommodate two chloride anions per molecule, leading to a denser, highly cross-linked hydrogen-bonding network. This often results in a shift from a higher-symmetry space group (e.g., Monoclinic P21/c ) to a lower-symmetry space group (e.g., Triclinic P1ˉ ) to minimize electrostatic repulsion between the adjacent cationic centers.

Representative Quantitative Data

Note: The following table presents representative crystallographic parameters demonstrating the typical structural divergence between mono- and di-salts of sterically hindered diamines.

| Parameter | Mono-Hydrochloride Salt | Di-Hydrochloride Salt |

| Empirical Formula | C13H27ClN2 | C13H28Cl2N2 |

| Formula Weight | 246.82 g/mol | 283.28 g/mol |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P21/c | P1ˉ |

| Temperature (K) | 100(2) | 100(2) |

| Unit Cell: a, b, c (Å) | 11.452, 9.874, 14.321 | 8.341, 9.125, 11.652 |

| Unit Cell: α,β,γ (°) | 90, 105.4, 90 | 85.2, 78.4, 65.9 |

| Volume (ų) | 1562.4 | 785.6 |

| Z (Molecules/cell) | 4 | 2 |

| Final R indices [I>2 σ (I)] | R1=0.034,wR2=0.089 | R1=0.041,wR2=0.095 |

Orthogonal Solid-State Characterization

A single crystal is not necessarily representative of the bulk powder produced during scale-up. Therefore, the SCXRD data must be integrated into a broader solid-state characterization framework[6][7].

Caption: Logical relationship between single-crystal structural features and macroscopic physicochemical properties.

-

Powder X-Ray Diffraction (PXRD): The atomic coordinates obtained from the SCXRD experiment are used to calculate a theoretical reference PXRD pattern. By overlaying the experimental PXRD pattern of the bulk material with this calculated pattern, researchers can definitively prove phase purity and rule out the presence of unreacted free base or polymorphic mixtures[2].

-

Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to assess the thermal stability of the salt. If the SCXRD structure reveals a hydrate (water molecules incorporated into the lattice), the TGA will show a distinct mass loss corresponding to the stoichiometric ratio of water prior to the melting point observed on the DSC curve[7].

Conclusion

The crystal structure analysis of 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine salts exemplifies the critical intersection of synthetic chemistry and crystallography. Because of the molecule's sterically congested diamine architecture, empirical assumptions regarding protonation and stoichiometry are insufficient. By utilizing Single-Crystal X-ray Diffraction as the foundational analytical tool, researchers can unambiguously define the ion-pair geometry, map the hydrogen-bonding networks, and establish a robust, self-validating framework for predicting the bulk physicochemical performance of the resulting pharmaceutical salts.

References

-

Improved Pharma. Seeing Solids Clearly—Beyond Powder Patterns with Single-Crystal X-ray Diffraction for Polymorphs, Hydrates, and IP Confidence. Retrieved from: [Link]

-

University of Turin / Advanced Drug Delivery Reviews. Pharmaceutical aspects of salt and cocrystal forms of APIs and characterization challenges. Retrieved from:[Link]

-

National Institutes of Health (NIH). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from:[Link]

-

ResearchGate / Drug Discovery Today. An overview of automated systems relevant in pharmaceutical salt screening. Retrieved from: [Link]

-

MDPI. Versatile Solid Modifications of Multicomponent Pharmaceutical Salts: Novel Metformin–Rhein Salts Based on Advantage Complementary Strategy Design. Retrieved from:[Link]

-

Improved Pharma. Salt Screening Methodologies and Tiered Evaluation. Retrieved from: [Link]

-

MDPI. Synthesis, Characterization, and Analysis of Probenecid and Pyridine Compound Salts. Retrieved from: [Link]

-

ResearchGate. Relationship between the Structure and Properties of Pharmaceutical Crystals. Retrieved from:[Link]

Sources

- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. improvedpharma.com [improvedpharma.com]

- 3. iris.unito.it [iris.unito.it]

- 4. improvedpharma.com [improvedpharma.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Application Note: Synthesis of 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine via Reductive Amination

Contextualizing the Pharmacophore

1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine is a highly specialized, conformationally constrained diamine. Molecules featuring a 1,1-disubstituted cyclohexane core are highly valued in modern drug development for their ability to restrict rotational freedom, locking the pharmacophore into a bioactive conformation that enhances receptor affinity and metabolic stability. The synthesis of this target relies on a critical carbon-nitrogen bond-forming event: the reductive amination of a Boc-protected α -amino aldehyde (1-(Boc-amino)cyclohexanecarbaldehyde) with 4-methylpiperidine.

Mechanistic Causality & Reaction Design

The core transformation utilizes an aldehyde and a secondary amine. Because 4-methylpiperidine is a secondary amine, its condensation with the aldehyde yields a transient hemiaminal, which rapidly dehydrates to form an highly electrophilic [1].

Why Sodium Triacetoxyborohydride (STAB)?

The choice of reducing agent is the most critical parameter in this synthesis.[2] is selected over sodium borohydride (NaBH4) and sodium cyanoborohydride (NaBH3CN) for several mechanistic and practical reasons:

-

Chemoselectivity : The three electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the borohydride. Consequently, STAB is [3] at room temperature but rapidly reduces the more electrophilic iminium ion intermediate. This prevents the premature reduction of the aldehyde to an alcohol.

-

Toxicity Profile : Unlike NaBH

3CN, which can liberate highly toxic hydrogen cyanide gas upon aqueous workup or under acidic conditions, STAB is . -

pH Autonomy : While reductive aminations with NaBH

3CN often require strict pH control (typically pH 5–6) to facilitate iminium formation without destroying the reagent, STAB reactions proceed smoothly in aprotic solvents without external acid catalysis[2].

Structural Advantage: α -amino aldehydes are notoriously prone to α -epimerization (racemization). However, because the α -carbon in 1-(Boc-amino)cyclohexanecarbaldehyde is embedded within a symmetric, achiral cyclohexane ring, this degradation pathway is structurally impossible, allowing for robust, high-yielding scale-up.

Mechanistic pathway of reductive amination via an electrophilic iminium ion intermediate.

Quantitative Comparison of Reducing Agents

To further justify the experimental design, the following table summarizes the operational metrics of common reducing agents used in reductive amination workflows[1][2].

| Reducing Agent | Selectivity (Iminium vs. Carbonyl) | Relative Toxicity | Optimal pH Range | Byproducts | Recommended Solvent |

| NaBH(OAc) | Excellent | Low | Neutral to Mildly Acidic | Acetic Acid | DCE, THF, DCM |

| NaBH | Good | High (Cyanide risk) | pH 5 - 6 | Cyanide salts | MeOH, EtOH |

| NaBH | Poor (Reduces aldehydes) | Moderate | Basic | Borate salts | MeOH, EtOH |

Experimental Protocols (Self-Validating System)

Step-by-step experimental workflow for the synthesis and isolation of the target amine.

Protocol A: Reductive Amination (Synthesis of Intermediate)

Causality Note: 1,2-Dichloroethane (DCE) is utilized as the solvent because STAB exhibits [3] compared to THF or DCM.

-

Iminium Formation : To an oven-dried round-bottom flask under an inert atmosphere (N

2), add 1-(Boc-amino)cyclohexanecarbaldehyde (1.0 equiv, 10 mmol) and anhydrous 1,2-dichloroethane (DCE, 0.2 M, 50 mL). Add 4-methylpiperidine (1.1 equiv, 11 mmol) dropwise via syringe. -